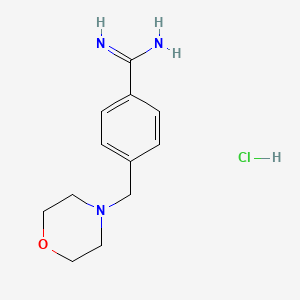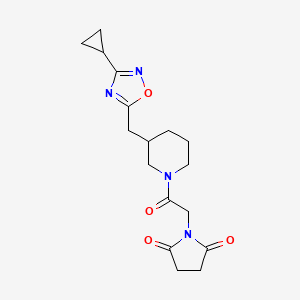![molecular formula C24H19FN2O4 B2531575 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione CAS No. 306969-39-1](/img/structure/B2531575.png)
3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents to achieve the desired molecular architecture. In the case of isoxazole derivatives, a novel series of 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles was synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone, which is a related compound to the one . Similarly, the synthesis of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one demonstrates the complexity and versatility of reactions involving heterocyclic cores . These methods often involve cycloaddition reactions, as seen in the diastereoselective 1,3-dipolar cycloaddition of nitrones to 1H-pyrrole-2,3-diones to yield substituted pyrrolo[3,2-d]isoxazoles .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. Single-crystal X-ray analysis is a powerful tool for determining the precise structure of molecules, as demonstrated in the structural determination of substituted pyrrolo[3,2-d]isoxazoles . Additionally, quantum chemical calculations using density functional theory can provide insights into the geometrical structure and vibrational wavenumbers of molecules, as shown in the study of methoxy substituted phenylazo pyridones .
Chemical Reactions Analysis
The reactivity of organic molecules is often explored through their ability to undergo various chemical reactions. The formal [3+3] cyclocondensation of 4-acyl-1H-pyrrole-2,3-diones with cyclic enamines to form substituted pyrazolo[3,4-b]pyridines and isoxazolo[5,4-b]pyridines is an example of the innovative methods used to construct complex heterocyclic systems . Schiff base formation using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes derivatives is another reaction that showcases the synthetic versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are influenced by their molecular structure. For instance, the crystal packing and conformation of molecules such as 10-(4-fluorophenyl)-3,3,6,6,9-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione can be stabilized by intermolecular hydrogen bonds, which affect the compound's stability and solubility . The stability of molecules can also be analyzed using natural bond orbital analysis, which provides insights into hyperconjugative interactions and charge delocalization, as seen in the study of methoxy substituted phenylazo pyridones .
Applications De Recherche Scientifique
Optical and Electronic Materials
Photophysical Properties of Diketopyrrolopyrrole Derivatives
A study by Zhang et al. (2014) on symmetrically substituted diketopyrrolopyrrole derivatives, closely related to the chemical structure of interest, reported the synthesis under mild conditions and characterization through various spectroscopic methods. These compounds demonstrated potential applications in organic optoelectronic materials due to their favorable optical properties, including photoluminescence and red-shifted absorption and emission bands, indicating their utility in electronic devices and biological systems (Zhang et al., 2014).
Electron Transport Layer for Polymer Solar Cells
In another study, Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte based on diketopyrrolopyrrole (DPP) backbone for use as an electron transport layer in inverted polymer solar cells. The study highlighted the material's high conductivity and electron mobility, showcasing its potential to enhance the power conversion efficiency of polymer solar cells (Hu et al., 2015).
Pharmacological Applications
Anticancer and Antimicrobial Activities
Kocyigit et al. (2018) synthesized and evaluated a series of chalcone-imide derivatives for their anticancer, antimicrobial, and enzyme inhibition activities. These compounds, including variations on the pyrrolo[3,4-c]pyrrole-1,4-dione structure, exhibited significant cytotoxic activities against various cancer cell lines and showed promising antibacterial activity. Furthermore, they demonstrated effective inhibition of acetylcholinesterase and carbonic anhydrase enzymes, suggesting potential for therapeutic applications (Kocyigit et al., 2018).
Chemical Synthesis and Mechanistic Studies
Light-Induced Tetrazole-Quinone Cycloaddition
A study by He et al. (2021) focused on the synthesis of pyrazole-fused quinones through light-induced tetrazole-quinone 1,3-dipole cycloadditions. The research provided insights into the microscopic mechanisms of these reactions, facilitated by electronic structure calculations. This work underscores the potential of utilizing light-induced cycloaddition reactions for the efficient synthesis of complex organic molecules, including those related to the compound of interest (He et al., 2021).
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4/c1-30-19-13-11-17(12-14-19)26-23(28)20-21(15-7-9-16(25)10-8-15)27(31-22(20)24(26)29)18-5-3-2-4-6-18/h2-14,20-22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYACEIVBOFBHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

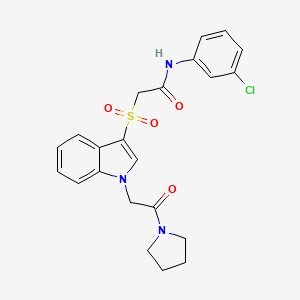
![3-[[4-Phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2531494.png)
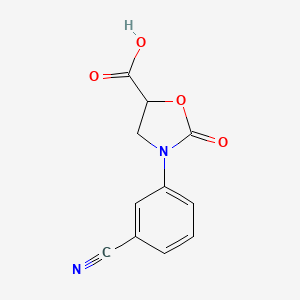
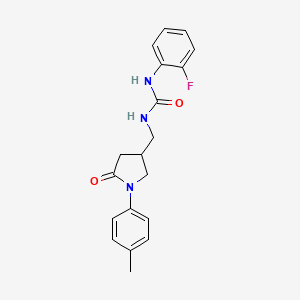

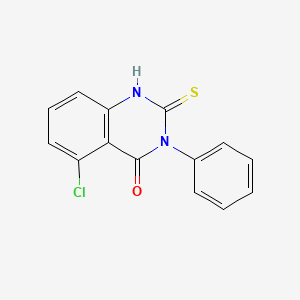
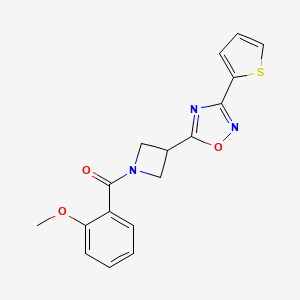
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2531505.png)
![3-(4-Fluorobenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2531506.png)
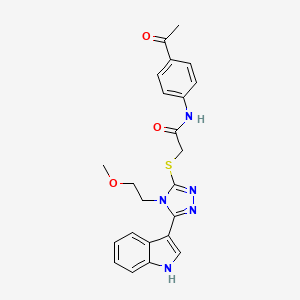
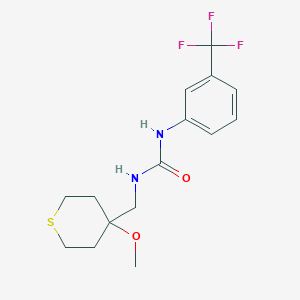
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2531510.png)
